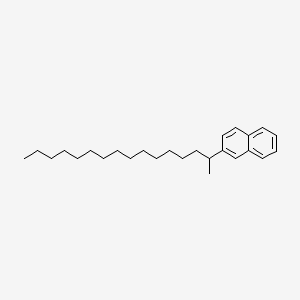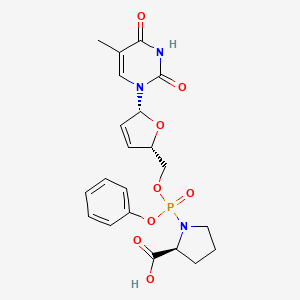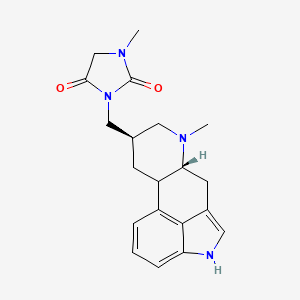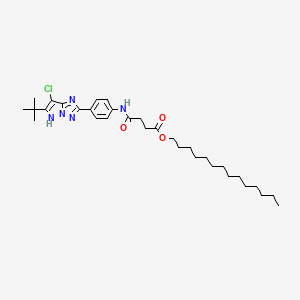
Butanoic acid, 4-((4-(7-chloro-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, tetradecyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-((4-(7-chloro-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, tetradecyl ester is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a unique structure with a pyrazolo-triazole moiety, which is often associated with various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((4-(7-chloro-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, tetradecyl ester typically involves multiple steps:
Formation of the pyrazolo-triazole core: This can be achieved through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.
Attachment of the phenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Introduction of the butanoic acid moiety: This can be done through esterification reactions using butanoic acid and appropriate alcohols under acidic conditions.
Final esterification: The tetradecyl ester is formed by reacting the intermediate with tetradecanol under acidic conditions.
Industrial Production Methods
Industrial production of such complex esters often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyrazolo-triazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The chloro group in the pyrazolo-triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Reduced pyrazolo-triazole derivatives.
Substitution: Various substituted pyrazolo-triazole derivatives.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, the compound’s structure suggests potential interactions with enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
The pyrazolo-triazole moiety is known for its pharmacological activities, including anti-inflammatory and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry
The ester functionality makes it useful in the flavor and fragrance industry, where it can be used to impart specific scents and flavors.
作用機序
The compound’s mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazolo-triazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
Butanoic acid esters: Known for their use in flavors and fragrances.
Pyrazolo-triazole derivatives: Studied for their biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
The combination of the butanoic acid ester with the pyrazolo-triazole moiety makes this compound unique, offering a blend of properties from both functional groups. This uniqueness can be leveraged in various scientific and industrial applications.
特性
CAS番号 |
152827-98-0 |
|---|---|
分子式 |
C32H48ClN5O3 |
分子量 |
586.2 g/mol |
IUPAC名 |
tetradecyl 4-[4-(6-tert-butyl-7-chloro-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C32H48ClN5O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-23-41-27(40)22-21-26(39)34-25-19-17-24(18-20-25)30-35-31-28(33)29(32(2,3)4)36-38(31)37-30/h17-20,36H,5-16,21-23H2,1-4H3,(H,34,39) |
InChIキー |
NBKRRHDJXJWXGO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NN3C(=N2)C(=C(N3)C(C)(C)C)Cl |
物理的記述 |
Dry Powder |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


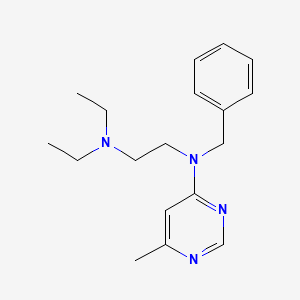
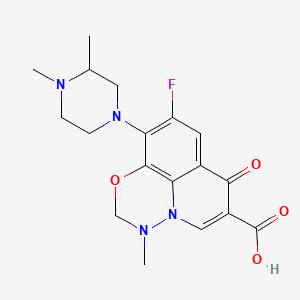
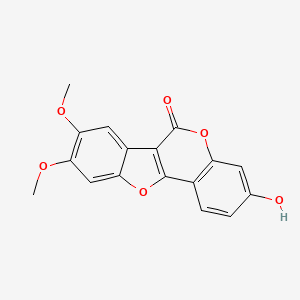
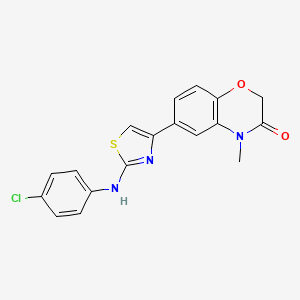



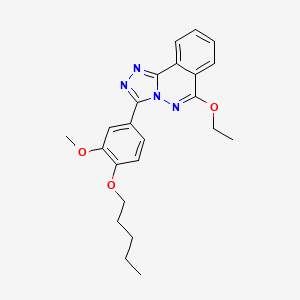
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
